molecular formula C17H19O2P B12544791 5-(Diphenylphosphoryl)pent-3-en-2-ol CAS No. 145652-91-1

5-(Diphenylphosphoryl)pent-3-en-2-ol

Cat. No.: B12544791
CAS No.: 145652-91-1
M. Wt: 286.30 g/mol
InChI Key: KULJRACTHBLRPU-UHFFFAOYSA-N
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Description

5-(Diphenylphosphoryl)pent-3-en-2-ol is an organic compound with the molecular formula C17H19O2P. It is a secondary alcohol with a phosphoryl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylphosphoryl)pent-3-en-2-ol typically involves the reaction of diphenylphosphine oxide with an appropriate alkene under controlled conditions. One common method is the Wittig reaction, where a phosphorane ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based synthetic routes. The process requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphoryl)pent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Formation of diphenylphosphoryl ketones or aldehydes.

    Reduction: Formation of diphenylphosphoryl alkanes.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(Diphenylphosphoryl)pent-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Diphenylphosphoryl)pent-3-en-2-ol involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The compound’s reactivity also allows it to modify other molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diphenylphosphoryl)pent-3-en-2-ol is unique due to its combination of a phosphoryl group and a pentenyl chain, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications.

Properties

CAS No.

145652-91-1

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

5-diphenylphosphorylpent-3-en-2-ol

InChI

InChI=1S/C17H19O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13,15,18H,14H2,1H3

InChI Key

KULJRACTHBLRPU-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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